molecular formula C10H18O B191922 (1S,2S,5S)-(-)-Myrtanol CAS No. 53369-17-8

(1S,2S,5S)-(-)-Myrtanol

Cat. No. B191922
CAS RN: 53369-17-8
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-VGMNWLOBSA-N
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Description

“(1S,2S,5S)-(-)-Myrtanol” is a chemical compound with the molecular formula C7H13N . It contains a total of 22 bonds, including 9 non-H bonds, 1 rotatable bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of compounds similar to “(1S,2S,5S)-(-)-Myrtanol” has been performed from (-)-cis-myrtanic and (-)-myrtenic acids . The compounds obtained were characterized using 1H and 13C-NMR, IR, and high-resolution mass spectrometry .


Molecular Structure Analysis

The molecular structure of “(1S,2S,5S)-(-)-Myrtanol” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of “(1S,2S,5S)-(-)-Myrtanol” is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of “(1S,2S,5S)-(-)-Myrtanol” is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

Diastereomers, such as “(1S,2S,5S)-(-)-Myrtanol”, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .

Scientific Research Applications

  • Biotransformation by Glomerella cingulata : A study by Miyazawa, Suzuki, and Kameoka (1997) investigated the biotransformation of (−)-cis-myrtanol by the plant pathogenic fungus Glomerella cingulata, revealing conversions to various hydroxylated and oxidized forms, which might have implications in biochemistry and pharmacology (Miyazawa, Suzuki, & Kameoka, 1997).

  • Role in Pest Management : A 2019 study highlighted the stereoselective bioactivity of bitertanol, a chiral pesticide, noting that (1S,2S)-Bitertanol was more effective and less toxic compared to other stereoisomers, which includes a comparison with (1S,2S,5S)-(-)-Myrtanol (Li et al., 2019).

  • Interaction with Insect Pheromones and Host Volatiles : Research by Zhao et al. (2019) found that myrtanol, among other compounds, plays a significant role in the interactions between the bark beetle Dendroctonus armandi and its host Pinus armandi. Myrtanol produced by infected P. armandi exhibited significant toxicity towards D. armandi, particularly females (Zhao et al., 2019).

  • Production from β-Pinene Oxide : A study by Paterova et al. (2020) discussed the catalytic conversion of β-pinene oxide to myrtenol and myrtanal, with implications for the synthesis of myrtanol as a fine chemical or intermediate in food additive synthesis (Paterova et al., 2020).

  • Antimicrobial and Antioxidant Activities : The synthesis of myrtanylthiotriazoles, as reported by Gyrdymova et al. (2017), exhibited membrane-protective and antioxidant properties, indicating potential applications in pharmacology and biochemistry (Gyrdymova et al., 2017).

  • Inhibitory Activity Against Intestinal Bacteria : A study by Yang, Lee, and Lee (2015) found that myrtanol and its analogues from Thymus tosevii oil exerted potent growth-inhibitory activities against harmful intestinal bacteria, suggesting its potential as a natural antimicrobial agent (Yang, Lee, & Lee, 2015).

properties

IUPAC Name

[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWAIHWGMRVEFR-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@H]([C@@H]1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318073
Record name (-)-Myrtanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-trans-Myrtanol

CAS RN

53369-17-8
Record name (-)-Myrtanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53369-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrtanol, (1S,2S,5S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Myrtanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1α,2α,5α)]-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MYRTANOL, (1S,2S,5S)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LTR68G5X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(+)-β-pinene (113) (36.6 g; 0.27 mol) was dissolved in THF (100 ml) and cooled down to 0° C. BH3.DMS in THF (2 M; 47.3 ml) was added drop wise. The reaction mixture was stirred for 0.5 h. Ethanol (90 ml) was added. 1 M NaOH (aq) (95 ml) was added. The reaction mixture was cooled to 0° C. 33 ml 30% H2O2 was added drop wise while the temperature was not allowed to rise above 35° C. The reaction mixture was refluxed for 1 h and poured into water (1 l). The solution was extracted with TBME. The combined organic layers were washed with water and brine, dried over Na2SO4 and evaporated to dryness. Remaining α-pinene was distilled off using Kugelrohr distillation (8-12 mbar; 50-60° C.), giving 38.6 g (0.25 mol, yield=93%) of (+)-cis-myrtanol (14) as a colourless oil.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
47.3 mL
Type
solvent
Reaction Step Two
Name
Quantity
95 mL
Type
reactant
Reaction Step Three
Name
Quantity
33 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Six
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,5S)-(-)-Myrtanol
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(1S,2S,5S)-(-)-Myrtanol
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(1S,2S,5S)-(-)-Myrtanol
Reactant of Route 5
(1S,2S,5S)-(-)-Myrtanol
Reactant of Route 6
(1S,2S,5S)-(-)-Myrtanol

Citations

For This Compound
31
Citations
LTM Ngan, JK Moon, JH Kim, T Shibamoto… - World Journal of …, 2012 - Springer
The growth-inhibiting activities of Paeonia lactiflora (Paeoniaceae) root steam distillate constituents and structurally related compounds against nine harmful intestinal bacteria and eight …
Number of citations: 53 link.springer.com
M Karakus, Y Ikiz, HI Kaya, O Simsek - Chemistry Central Journal, 2014 - Springer
Background The novel amido and O-ferrocenyldithiophosphonates [FcP(S)(SH)(NHR 1 )] (Fc = Fe(η 5 -C 5 H 5 )(η 5 -C 5 H 4 ), R 1 = 1-(4-fluorophenylethyl and benzyloxycyclopentyl) …
Number of citations: 15 link.springer.com
R Sasson, S Rozen - Organic Letters, 2005 - ACS Publications
Various alkyl and aryl azides, readily obtained from halides or alcohols, were transformed into the corresponding nitriles using bromine trifluoride in moderate to good yields. The …
Number of citations: 60 pubs.acs.org
MY Machado, R Dorta - Synthesis, 2005 - thieme-connect.com
Chiral imidazolium salts that can be classified as ionic liquids (ILs) were derived from the ‘chiral pool’precursors camphor, β-pinene, and tartaric acid. ILs containing chiral imidazolium …
Number of citations: 67 www.thieme-connect.com
Y Liu, CC You, T Wada, Y Inoue - Journal of Chemical …, 2000 - journals.sagepub.com
The effect of self-including host substituent upon the inclusion complexation of arylseleno β-cyclodextrins with alkanol guests has been investigated in aqueous buffer solution at 25C, …
Number of citations: 2 journals.sagepub.com
IE Mikhailov, GA Dushenko, VI Minkin - Russian Journal of Organic …, 2021 - Springer
The review summarizes the literature data on the synthesis, structure, reactivity, and rearrangements of pentacarboxycyclopentadienes and their derivatives. Their potential for creating …
Number of citations: 5 link.springer.com
G Imperato, B König, C Chiappe - European Journal of Organic …, 2007 - Wiley Online Library
Nature provides a vast new vista of opportunities for the preparation of new recyclable solvents. Natural compounds have been recently used to prepare the cationic or anionic moiety of …
P Nongkunsarn, CA Ramsden - Tetrahedron, 1997 - Elsevier
Oxidation of C-aryl or alkyl-N-arylaldimines 6 or 20 by sodium perborate tetrahydrate (SPB) in trifluoroacetic acid solution gives rearranged N,N-disubstituted formamides 9 and 21. …
Number of citations: 72 www.sciencedirect.com
M Takahashi, K Oshima, S Matsubara - Chemistry letters, 2005 - journal.csj.jp
Ruthenium Catalyzed Deuterium Labelling of \alpha-Carbon in Primary Alcohol and Primary/Secondary Amine in D_{2}O Page 1 Ruthenium Catalyzed Deuterium Labelling of -Carbon …
Number of citations: 81 www.journal.csj.jp
C Baudequin, D Brégeon, J Levillain, F Guillen… - Tetrahedron …, 2005 - Elsevier
Chiral ionic solvents were almost unexplored before the last five years. This field which is of increasing importance could constitute a renewal for the chemistry of chiral solvents. So far …
Number of citations: 394 www.sciencedirect.com

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